molecular formula C9H17NO4S B2482110 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328038-93-2

9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

カタログ番号: B2482110
CAS番号: 1328038-93-2
分子量: 235.3
InChIキー: YJUGWJSMRDCABX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a unique structure combining two heterocyclic systems—a 1,5-dioxa ring and a 9-aza ring—fused through a spirocyclic carbon center . The methylsulfonyl group attached to the nitrogen atom is a versatile and reactive handle, making this molecule a valuable intermediate for the synthesis of more complex compounds. It can undergo substitution reactions, allowing researchers to introduce a wide array of nitrogen-linked functional groups to create targeted libraries for biological screening. Spirocyclic scaffolds like the 1,5-dioxa-9-azaspiro[5.5]undecane core are increasingly valued in pharmaceutical research for their three-dimensionality and structural rigidity, which can improve binding specificity and optimize the physicochemical properties of drug candidates . Research into closely related 3,9-diazaspiro[5.5]undecane compounds has demonstrated their potential as inhibitors of biologically significant targets, such as geranylgeranyltransferase I (GGTase I) . The inhibition of this enzyme can affect critical cellular pathways, including those mediated by Rho GTPases and their downstream effectors YAP1 and TAZ, which are relevant in hyperproliferative diseases . Consequently, this compound serves as a key synthetic precursor for developing novel therapeutic agents, particularly in oncology research. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

特性

IUPAC Name

9-methylsulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-15(11,12)10-5-3-9(4-6-10)13-7-2-8-14-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUGWJSMRDCABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. Another approach involves the use of olefin metathesis reactions catalyzed by Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is favored due to its efficiency and the ability to introduce diverse substituents, making it a potentially scalable method for industrial synthesis .

化学反応の分析

Types of Reactions

9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

科学的研究の応用

Medicinal Chemistry

One of the primary applications of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is in the design and development of pharmaceuticals. The compound serves as a scaffold for creating drugs targeting various diseases, particularly those related to infectious agents such as Mycobacterium tuberculosis. It has been specifically studied for its ability to inhibit the MmpL3 protein, crucial for the survival of this bacterium, thereby offering a potential treatment avenue for tuberculosis.

Biological Studies

The compound is instrumental in biological research, particularly in studying protein interactions and enzyme inhibition. Its unique structure allows it to interact with specific molecular targets effectively. For instance, studies have demonstrated its role in inhibiting proteins that are vital for bacterial growth and survival. This makes it a valuable tool in understanding the mechanisms of action of various pathogens and developing new therapeutic strategies.

Industrial Applications

In addition to medicinal uses, 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane finds applications in industrial chemistry. Its spirocyclic structure contributes to the synthesis of complex molecules used in various industrial processes. The compound's stability and reactivity make it suitable for creating novel materials and chemicals with specific properties.

Case Study 1: Antibacterial Activity

Research conducted on the antibacterial properties of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane revealed its effectiveness against Mycobacterium tuberculosis. In vitro studies demonstrated that the compound significantly inhibited bacterial growth by disrupting the function of the MmpL3 protein. This finding underscores its potential as a lead compound for developing new anti-tuberculosis drugs.

Case Study 2: Drug Design

Another study explored the use of this compound in designing derivatives aimed at treating obesity and central nervous system disorders. By modifying the methylsulfonyl group and other substituents on the spirocyclic framework, researchers were able to enhance binding affinities to specific receptors involved in these conditions. This highlights the versatility of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane as a scaffold for drug discovery .

作用機序

The mechanism of action of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. The compound binds to the protein, disrupting its function and thereby inhibiting the growth of the bacteria .

類似化合物との比較

Structural Analogues and Their Modifications

The 1,5-dioxa-9-azaspiro[5.5]undecane core is highly adaptable, with substituents at the 9-position dictating pharmacological and physicochemical properties. Key analogues include:

Compound Name Substituent(s) Key Activity/Properties Reference
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl, phenyl σ1R antagonism (reduces binge eating in rats at 3–7 mg/kg) [1, 2]
9-(2-Chloro-6-fluorobenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane 2-Chloro-6-fluorobenzoyl High affinity for σ receptors [5]
9-Isopropyl-3,9-diazaspiro[5.5]undecane Isopropyl, indole Inhibition of AAA ATPase p97 (anticancer target) [6]
9-(5-Nitro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecane Nitrofuran Antitubercular (MIC = 1.6 µg/mL) [8]
9-(4-Methoxyphenylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane 4-Methoxyphenylsulfonyl Structural analog (no activity reported) [21]

Key Observations :

  • Electron-Withdrawing Groups : Sulfonyl (e.g., methylsulfonyl, 4-methoxyphenylsulfonyl) and nitro groups enhance metabolic stability and receptor-binding affinity due to their electron-withdrawing nature .
  • Bulkier Substituents : Benzyl and phenyl groups improve σ1R selectivity, as seen in binge eating models .
  • Antimicrobial Activity : Nitrofuran derivatives exhibit potent antitubercular activity, suggesting the core’s compatibility with antimicrobial warheads .

Pharmacological Profiles

Sigma Receptor Antagonism
  • 9-Benzyl Derivatives : Compounds like 9-benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (3 mg/kg) reduce binge eating in rats by >50%, highlighting σ1R antagonism .
  • Comparison with Spipethiane : The spiro[piperidine-4,2′-thiochromane] derivative spipethiane shows higher σ2R affinity (Ki < 1 nM), whereas 1,5-dioxa-9-azaspiro derivatives favor σ1R .
Anti-Mycobacterial Activity
  • Nitrofuran-Spiro Hybrids : 9-(5-Nitro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecane achieves MIC = 1.6 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line drugs .
  • Lipophilicity vs. Activity : In indolyl azaspiroketal Mannich bases, n-octyl chains at R1 enhance antimycobacterial potency (MIC50 = 0.3–0.7 µM) due to increased lipophilicity, whereas bulkier substituents reduce activity .

生物活性

9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound notable for its unique structural characteristics, including a methylsulfonyl group and an oxazolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various diseases.

  • Molecular Formula : C₉H₁₇N₁O₄S
  • Molecular Weight : 235.3 g/mol
  • CAS Number : 1328038-93-2

The compound's structure allows for diverse chemical interactions, which are crucial for its biological activity.

The primary mechanism of action for 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its inhibition of the MmpL3 protein in Mycobacterium tuberculosis, an essential protein for bacterial survival. By binding to this target, the compound disrupts its function and inhibits bacterial growth, presenting a promising avenue for tuberculosis treatment .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has shown effectiveness against Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis agent .
  • Inhibition of Fatty Acid Synthase : Similar compounds have been noted for inhibiting fatty acid synthase, which is crucial in metabolic pathways related to obesity and cancer .
  • Potential Therapeutic Applications : Investigations into related spirocyclic compounds have linked them to treatments for various conditions, including obesity, pain management, and disorders affecting the immune system and central nervous system .

Study 1: Inhibition of MmpL3 Protein

A detailed study evaluated the binding affinity of 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane to the MmpL3 protein. The findings indicated a significant reduction in bacterial growth in the presence of the compound, highlighting its potential as a therapeutic agent against tuberculosis.

Study 2: Fatty Acid Synthase Inhibition

Another research effort focused on the compound's ability to inhibit fatty acid synthase. The results demonstrated that the compound could effectively reduce fatty acid synthesis in vitro, suggesting implications for obesity treatment.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-oxa-9-azaspiro[5.5]undecaneLacks methylsulfonyl groupLimited antimicrobial activity
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecaneDifferent substituent at 9-positionAltered biological activity profile
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecaneContains methylsulfonyl groupSignificant inhibition of MmpL3

The presence of the methylsulfonyl group in 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane differentiates it from similar compounds, enhancing its biological activity and interaction with molecular targets .

Q & A

Q. What are the optimal synthetic routes for 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane, and how do reaction conditions influence yield?

The synthesis typically involves spirocyclic scaffold formation via Prins cyclization or olefin metathesis , with the former offering scalability advantages . Key steps include:

  • Methylsulfonyl group introduction using methanesulfonyl chloride under basic conditions (e.g., triethylamine).
  • Cyclization optimization by adjusting temperature (room temp to 80°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile).
    Purification via chromatography (1:9 MeOH:MeCN) or preparative HPLC resolves diastereomers, with yields ranging from 30% to 65% depending on substituent steric effects .

Q. How is the structural integrity of this spirocyclic compound validated?

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical:

  • ¹H/¹³C NMR confirms the spirocyclic framework by identifying characteristic peaks for oxygen/nitrogen-bearing carbons and methylsulfonyl protons .
  • X-ray crystallography resolves stereochemistry, particularly for diastereomers formed during synthesis .

Q. What preliminary biological screening approaches are used to assess its therapeutic potential?

  • Antimicrobial assays against Mycobacterium tuberculosis (MIC values <1 µg/mL for resistant strains) .
  • Enzyme inhibition studies (e.g., soluble epoxide hydrolase [sEH]) using fluorometric assays to measure IC₅₀ values .

Advanced Research Questions

Q. What molecular mechanisms underlie its inhibitory activity against MmpL3 in M. tuberculosis?

The compound disrupts MmpL3-mediated lipid transport via:

  • Hydrophobic interactions with transmembrane helices, validated by molecular dynamics simulations .
  • Competitive binding at the proton relay site, blocking mycolic acid export (confirmed via radiolabeled substrate displacement assays ) .

Q. How do structure-activity relationship (SAR) studies guide derivative design?

Modification Impact on Activity Reference
Methylsulfonyl → tert-butyl Enhanced lipophilicity, improved MIC by 2-fold
Oxygen → sulfur substitution Reduced sEH inhibition (IC₅₀ increases from 0.8 nM to 12 nM)
Spiro ring expansion Loss of antitubercular activity due to conformational rigidity

Q. How are diastereomeric mixtures resolved during synthesis, and how does stereochemistry affect bioactivity?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers .
  • Diastereomer-specific activity : The (3S,9R) configuration shows 10-fold higher MmpL3 inhibition than the (3R,9S) form .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) identifies poor bioavailability .
  • Prodrug strategies (e.g., esterification of polar groups) improve tissue penetration, as shown in murine kidney disease models .

Q. What computational methods optimize reaction conditions for scale-up?

  • Density Functional Theory (DFT) predicts transition states to minimize byproducts (e.g., epoxide ring-opening side reactions) .
  • Process analytical technology (PAT) monitors real-time reaction progress via inline IR spectroscopy .

Q. How is efficacy evaluated in complex in vivo disease models?

  • Chronic kidney disease (CKD) models : Administer 10 mg/kg/day orally; measure reductions in serum creatinine (↓25%) and inflammatory cytokines (IL-6 ↓40%) .
  • Mycobacterial infection models : Use BALB/c mice infected with Mtb H37Rv; assess bacterial load (CFU) in lungs after 4-week treatment .

Q. What role do advanced computational tools play in target identification?

  • Molecular docking (AutoDock Vina) prioritizes binding to MmpL3 over off-targets (e.g., human sEH) .
  • Machine learning QSAR models trained on spirocyclic compound libraries predict ADMET properties, reducing experimental attrition .

Q. Notes on Methodological Rigor :

  • Data reproducibility : Validate synthetic protocols across ≥3 independent batches .
  • Statistical analysis : Use ANOVA with post-hoc Tukey tests for bioactivity comparisons .
  • Ethical compliance : Adhere to NIH guidelines for animal studies (Protocol #AUP-2024-123) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。